molecular formula C11H12N4OS B2363575 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate CAS No. 1029989-20-5

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate

Cat. No.: B2363575
CAS No.: 1029989-20-5
M. Wt: 248.3
InChI Key: PXSOUAPDYRNBLI-UHFFFAOYSA-N
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Description

This compound has gained attention due to its structural complexity and the presence of functional groups that make it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate typically involves the reaction of dimethylamine with pyridin-2-ylsulfanyl and malononitrile under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopy and chromatography, to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or pyridin-2-ylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Various nucleophiles (e.g., halides, amines); reaction temperature25-70°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine ring structure and exhibit comparable biological activities.

    2-(Dimethylamino)methylidene derivatives: These compounds have a similar dimethylamino group and are used in similar chemical reactions.

Uniqueness

2-[(Dimethylamino)(pyridin-2-ylsulfanyl)methylidene]propanedinitrile hydrate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[dimethylamino(pyridin-2-ylsulfanyl)methylidene]propanedinitrile;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S.H2O/c1-15(2)11(9(7-12)8-13)16-10-5-3-4-6-14-10;/h3-6H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJYIGUMPNLGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)SC1=CC=CC=N1.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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